(5E)-5-[2-(Allyloxy)benzylidene]-2-(4-methylphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one
CAS No.: 606959-55-1
Cat. No.: VC20178413
Molecular Formula: C21H17N3O2S
Molecular Weight: 375.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 606959-55-1 |
|---|---|
| Molecular Formula | C21H17N3O2S |
| Molecular Weight | 375.4 g/mol |
| IUPAC Name | (5E)-2-(4-methylphenyl)-5-[(2-prop-2-enoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
| Standard InChI | InChI=1S/C21H17N3O2S/c1-3-12-26-17-7-5-4-6-16(17)13-18-20(25)24-21(27-18)22-19(23-24)15-10-8-14(2)9-11-15/h3-11,13H,1,12H2,2H3/b18-13+ |
| Standard InChI Key | WOWCHVBEAFABOZ-QGOAFFKASA-N |
| Isomeric SMILES | CC1=CC=C(C=C1)C2=NN3C(=O)/C(=C\C4=CC=CC=C4OCC=C)/SC3=N2 |
| Canonical SMILES | CC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC=CC=C4OCC=C)SC3=N2 |
Introduction
The compound (5E)-5-[2-(Allyloxy)benzylidene]-2-(4-methylphenyl)thiazolo[3,2-B] triazol-6(5H)-one is a complex organic molecule featuring a thiazole ring fused with a triazole moiety. This structural arrangement is significant in medicinal chemistry due to its potential biological activities. The presence of an allyloxy group and a 4-methylphenyl substituent contributes to its chemical reactivity and biological properties. It belongs to a class of heterocyclic compounds known for their diverse applications in pharmaceuticals and agricultural chemistry.
Structural Features
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Molecular Formula: CHNOS
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Molecular Weight: 375.4 g/mol
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CAS Number: 606959-55-1
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Linear Formula: (5E)-5-[2-(Allyloxy)benzylidene]-2-(4-methylphenyl)thiazolo[3,2-B] triazol-6(5H)-one
Synthesis
The synthesis of this compound typically involves several steps, often starting with the formation of the thiazole-triazole core followed by the introduction of the allyloxybenzylidene and 4-methylphenyl groups. These synthetic pathways allow for the modification of the compound's structure to enhance its biological properties and applicability.
Applications
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Pharmaceuticals: Due to its diverse biological activities, this compound is of interest in pharmaceutical research for developing new drugs.
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Agricultural Chemistry: Its unique properties also make it a candidate for applications in agricultural chemistry.
Data Table: Comparison of Thiazolotriazole Derivatives
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